molecular formula C6H8BrN B2951274 (2E)-2-(Bromomethylidene)-3-methylbutanenitrile CAS No. 2241145-47-9

(2E)-2-(Bromomethylidene)-3-methylbutanenitrile

Cat. No. B2951274
CAS RN: 2241145-47-9
M. Wt: 174.041
InChI Key: KQFPSIDHCNJCDA-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(Bromomethylidene)-3-methylbutanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the molecular formula C6H8BrN, and its chemical structure consists of a bromomethylidene group attached to a 3-methylbutanenitrile group.

Mechanism of Action

The mechanism of action of (2E)-2-(Bromomethylidene)-3-methylbutanenitrile is not well understood. However, it is believed to act as an electrophilic reagent, which can react with nucleophiles to form new chemical bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-2-(Bromomethylidene)-3-methylbutanenitrile are not well studied. However, it is known to be a reactive compound that can potentially cause harm to living organisms if not handled properly.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-2-(Bromomethylidene)-3-methylbutanenitrile in lab experiments is its ability to react with a wide range of nucleophiles, making it a versatile reagent for organic synthesis. However, its reactivity can also be a limitation, as it can be difficult to control the reaction conditions to obtain a specific product.

Future Directions

There are several future directions for the research on (2E)-2-(Bromomethylidene)-3-methylbutanenitrile. One potential area of study is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another area of research is the investigation of the compound's potential applications in materials science and nanotechnology.
In conclusion, (2E)-2-(Bromomethylidene)-3-methylbutanenitrile is a chemical compound with significant potential in various fields of scientific research. Its versatile reactivity and potential applications make it an interesting compound for further study. However, its potential hazards should also be taken into consideration when handling and working with this compound.

Synthesis Methods

The synthesis of (2E)-2-(Bromomethylidene)-3-methylbutanenitrile involves the reaction between 3-methylbutanenitrile and bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the product.

Scientific Research Applications

(2E)-2-(Bromomethylidene)-3-methylbutanenitrile has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

(2E)-2-(bromomethylidene)-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c1-5(2)6(3-7)4-8/h3,5H,1-2H3/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFPSIDHCNJCDA-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(Bromomethylidene)-3-methylbutanenitrile

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